Cas no 312606-52-3 (4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- 4-(2-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- 312606-52-3
- AB00674706-01
- Z166630634
- F1596-0202
- 4-(2-bromobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- AKOS001210317
- Oprea1_182630
-
- Inchi: 1S/C23H19BrN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27)
- InChI Key: YUGMBFINTBFQPC-UHFFFAOYSA-N
- SMILES: N1C2=CC=C(C)C=C2C(C2=CC=CC=C2)N(C(=O)C2=CC=CC=C2Br)CC1=O
Computed Properties
- Exact Mass: 434.06299g/mol
- Monoisotopic Mass: 434.06299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 49.4Ų
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1596-0202-2μmol |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-5μmol |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-10μmol |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-20μmol |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-1mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-2mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-3mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-4mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-5mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1596-0202-10mg |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
312606-52-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
4-(2-Bromobenzoyl)-7-Methyl-5-Phenyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepin-2-One: A Comprehensive Overview
The compound 4-(2-bromobenzoyl)-7-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, identified by the CAS number 312606-52-3, is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of benzodiazepines, which are well-known for their structural diversity and biological activity. The molecule's structure is characterized by a tetrahydrobenzodiazepine ring system with substituents that include a bromobenzoyl group and a methyl group at specific positions.
Recent studies have highlighted the importance of benzodiazepine derivatives in drug discovery, particularly due to their ability to modulate various biological pathways. The presence of the bromobenzoyl group in this compound introduces unique electronic and steric properties that can influence its interaction with biological targets. Researchers have demonstrated that such substitutions can enhance the compound's bioavailability and selectivity for specific receptors or enzymes.
The synthesis of 4-(2-bromobenzoyl)-7-methyl-5-phenyl... involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the benzodiazepine core through cyclization reactions and the subsequent introduction of substituents via electrophilic aromatic substitution or nucleophilic acyl substitution. The use of microwave-assisted synthesis has been reported to significantly accelerate these reactions while maintaining high yields and purity.
In terms of biological activity, this compound has shown promise in preclinical studies as a potential modulator of GABA receptors. GABA receptor modulation is a critical area in neuropharmacology, as it plays a role in treating conditions such as anxiety, epilepsy, and sleep disorders. The methyl group at position 7 and the phenyl group at position 5 contribute to the compound's lipophilicity, which is essential for crossing cellular membranes and reaching intracellular targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various receptor sites with high accuracy. Molecular docking studies have revealed that the bromobenzoyl group interacts favorably with hydrophobic pockets within the receptor, suggesting a potential mechanism for its therapeutic effects.
The structural uniqueness of CAS No 312606-52-3 also makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR). By modifying specific substituents on the benzodiazepine ring, researchers can investigate how these changes influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Such studies are crucial for optimizing drug candidates before they enter clinical trials.
In conclusion, 4-(2-bromobenzoyl)-7-methyl... represents an exciting advancement in the field of benzodiazepine research. Its unique structure and promising biological activity position it as a potential candidate for developing novel therapeutic agents. Continued research into its synthesis, characterization, and biological effects will undoubtedly shed further light on its applications in medicine and beyond.
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